molecular formula C15H12ClFN2O2S B5702933 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No. B5702933
M. Wt: 338.8 g/mol
InChI Key: SXQJNASTWAXBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as CMF-019, is a chemical compound that has been gaining attention in the scientific community due to its potential applications as a therapeutic agent.

Mechanism of Action

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide's mechanism of action involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in tumor progression and metastasis. Inhibition of CAIX by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to a decrease in tumor cell proliferation and an increase in apoptosis. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide also inhibits the production of pro-inflammatory cytokines by reducing the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a low toxicity profile and does not affect normal cells. In cancer cells, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide inhibits tumor growth and induces apoptosis. In inflammation research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide reduces the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative disorder research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide protects neurons from oxidative stress and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide in lab experiments is its low toxicity profile and specificity for CAIX inhibition. This makes it a promising therapeutic agent for cancer and other diseases. One limitation is the lack of clinical trials in humans, which limits its potential for clinical use.

Future Directions

Include clinical trials in humans and exploring its potential applications in other diseases.

Synthesis Methods

The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and potassium hydroxide to produce the intermediate N-(3-chloro-4-methoxyphenyl)thiourea. The intermediate is then reacted with 2-fluorobenzoyl chloride to yield N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide. The synthesis method is efficient and yields a high purity product.

Scientific Research Applications

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Inflammation research has shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Neurodegenerative disorder research has shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(8-11(13)16)18-15(22)19-14(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQJNASTWAXBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide

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